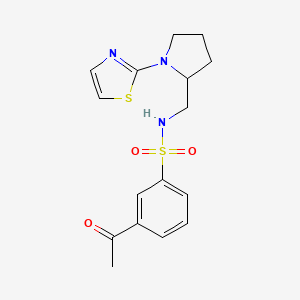
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate, also known as ethyl 2-methyl-3-(2-pyridinyl)-2-propenoate or EMP, is a chemical compound that belongs to the pyridine family. It is a yellowish oil that is soluble in organic solvents and is commonly used in scientific research. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate in lab experiments is its availability and ease of synthesis. In addition, it has been shown to exhibit various biological activities, making it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate. One of the potential applications is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against various microorganisms. Another potential application is in the development of new anticancer agents, as it has been shown to possess antitumor activity. Furthermore, it may also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate acetoacetate and 2-pyridinecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate cyanoacetate with 2-pyridinecarboxaldehyde in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been used as a starting material for the synthesis of various bioactive compounds, such as pyridine-2,6-dicarboxylic acid derivatives and pyridine-2-carboxamide derivatives.
Eigenschaften
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWSMMMIWBRDY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2853208.png)
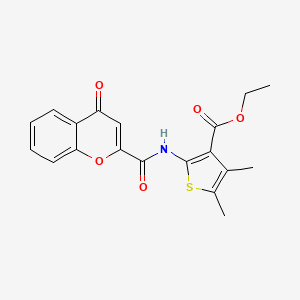
![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)
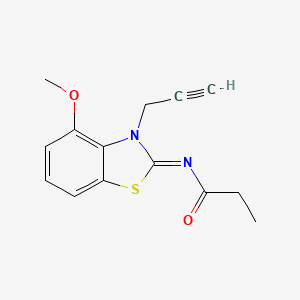
![1-[4-[(3S,4R)-3,4-Difluoropyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2853213.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)
![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)

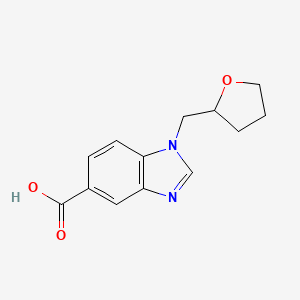
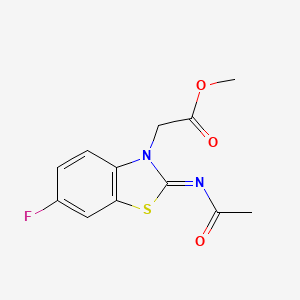
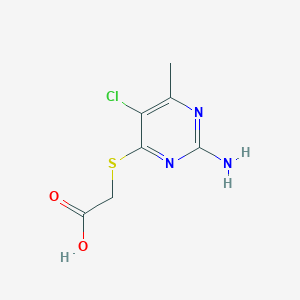
![N-(3-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2853225.png)

